

Application Note: Measuring cAMP Inhibition Downstream of GPR81 Activation

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Compound of Interest

Compound Name: GPR81 agonist 2

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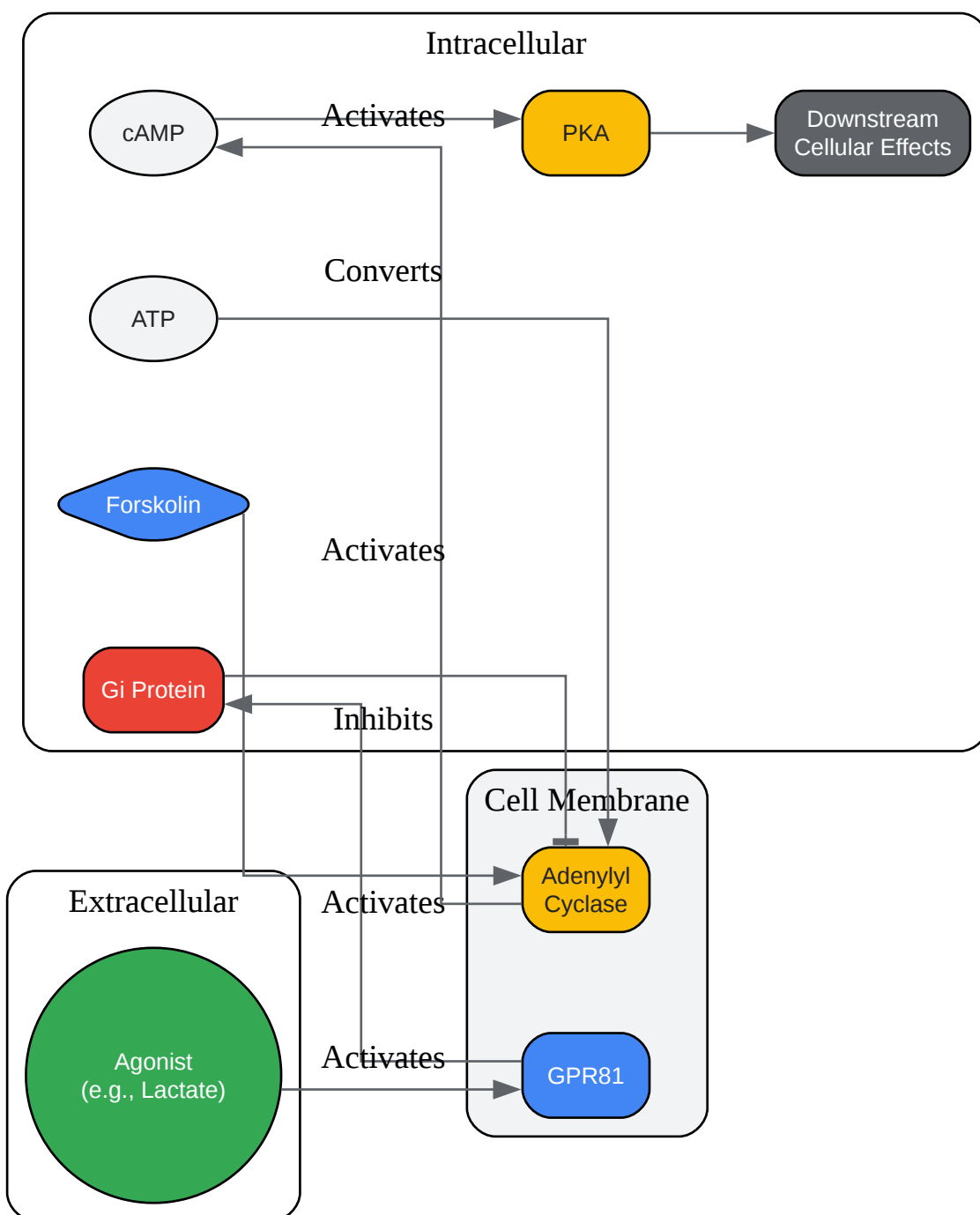
Introduction

G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1), is a Gi-coupled receptor whose endogenous ligand is lactate.[1][2] Upon activation, GPR81 initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][3] This pathway is implicated in various physiological processes, including the regulation of lipolysis in adipocytes and potential roles in skeletal muscle metabolism and cancer biology.[2][4][5] The ability to accurately measure the GPR81-mediated inhibition of cAMP is crucial for understanding its physiological functions and for the discovery and development of novel therapeutic agents targeting this receptor.

This application note provides detailed protocols for quantifying the inhibition of cAMP production following GPR81 activation using two common, robust, and high-throughput compatible assay technologies: Homogeneous Time-Resolved Fluorescence (HTRF) and AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay). It also includes representative data and visualizations to guide researchers in setting up and interpreting these assays.

GPR81 Signaling Pathway

Activation of GPR81 by its agonist, such as lactate, leads to the dissociation of the heterotrimeric G protein into its G α i and G β γ subunits. The activated G α i subunit directly inhibits adenylyl cyclase, the enzyme responsible for converting ATP into cAMP.[6] This results in a decrease in the intracellular concentration of cAMP, a key second messenger that regulates a multitude of cellular processes through protein kinase A (PKA).[1][7] To effectively measure this decrease, especially in cells with low basal cAMP levels, it is common practice to stimulate adenylyl cyclase with forskolin.[8][9] Forskolin directly activates adenylyl cyclase, leading to a significant increase in cAMP production.[10] The inhibitory effect of GPR81 activation can then be measured as a reduction from this forskolin-stimulated cAMP level.



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GPR81 signaling pathway leading to cAMP inhibition.

Experimental Protocols

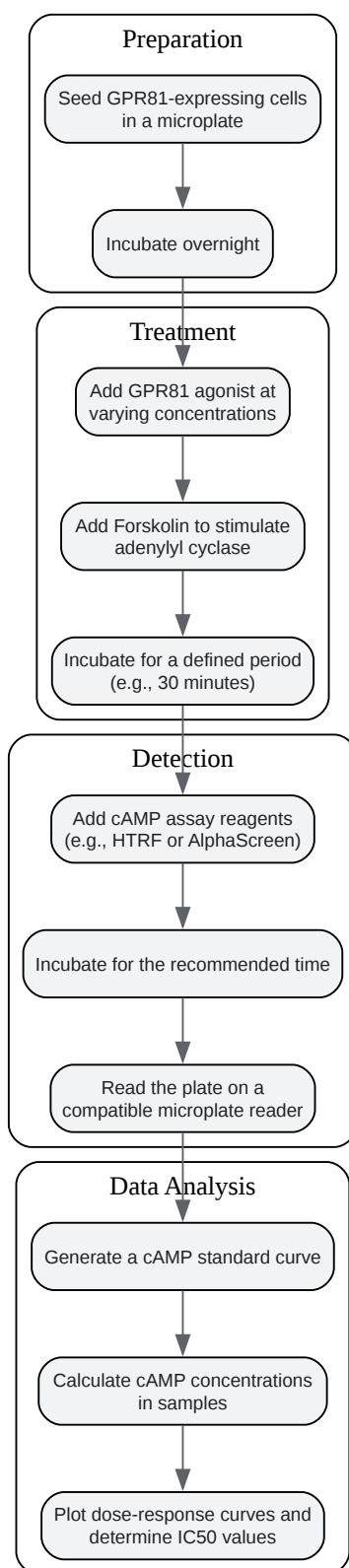
Measuring the inhibition of cAMP downstream of GPR81 activation typically involves the use of competitive immunoassays. In these assays, cellular cAMP produced competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody. The signal generated is inversely proportional to the amount of cAMP in the sample.

Key Reagents and Materials

- Cells expressing GPR81 (e.g., CHO-K1 or HEK293 cells stably transfected with GPR81)
- Cell culture medium and supplements
- Assay plates (e.g., white 384-well plates)
- GPR81 agonist (e.g., L-Lactate or a specific synthetic agonist)
- Forskolin
- Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
- cAMP assay kit (e.g., HTRF cAMP dynamic 2 kit or AlphaScreen cAMP Assay kit)
- Multimode plate reader capable of detecting HTRF or AlphaScreen signals

General Experimental Workflow

The general workflow for measuring GPR81-mediated cAMP inhibition involves cell stimulation, cell lysis (for some assay formats), and detection of cAMP levels.



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General workflow for a cAMP inhibition assay.

Protocol 1: HTRF cAMP Assay

Homogeneous Time-Resolved Fluorescence (HTRF) is a technology based on Fluorescence Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor (d2).[11] In the cAMP assay, a d2-labeled cAMP tracer competes with cellular cAMP for binding to an anti-cAMP antibody labeled with Europium cryptate.[12] When the tracer binds to the antibody, FRET occurs. An increase in cellular cAMP disrupts this binding, leading to a decrease in the FRET signal.[12]

Procedure:

- Cell Preparation:
 - Seed GPR81-expressing cells in a white 384-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and incubate overnight.
 - On the day of the assay, remove the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor like IBMX (0.5 mM).[11]
- Compound Addition:
 - Add the GPR81 agonist at various concentrations to the wells.
 - Add a fixed concentration of forskolin (e.g., EC80 concentration, predetermined from a forskolin dose-response curve) to all wells except the negative control.[13]
 - Include controls: a negative control (no forskolin, no agonist) and a positive control (forskolin, no agonist).
- Incubation:
 - Incubate the plate at room temperature for 30 minutes.[14]
- cAMP Detection:
 - Prepare the HTRF detection reagents according to the manufacturer's instructions. This typically involves diluting the anti-cAMP-Europium cryptate and cAMP-d2.

- Add the detection reagents to each well.[\[14\]](#)
- Final Incubation and Plate Reading:
 - Incubate the plate at room temperature for 1 hour in the dark.[\[8\]](#)
 - Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).[\[11\]](#)
- Data Analysis:
 - Calculate the 665/620 nm ratio and the Delta F% as per the manufacturer's protocol.
 - Generate a cAMP standard curve to convert the sample ratios to cAMP concentrations.
 - Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: AlphaScreen cAMP Assay

The AlphaScreen technology is based on the interaction of Donor and Acceptor beads.[\[15\]](#) When in close proximity, a singlet oxygen molecule produced by the Donor bead upon excitation diffuses to the Acceptor bead, triggering a chemiluminescent signal. In the cAMP assay, a biotinylated cAMP tracer is captured by a streptavidin-coated Donor bead, and an anti-cAMP antibody is conjugated to the Acceptor bead.[\[16\]](#) Cellular cAMP competes with the tracer for antibody binding, thus a higher cellular cAMP concentration leads to a decrease in the AlphaScreen signal.[\[17\]](#)

Procedure:

- Cell Preparation:
 - Prepare GPR81-expressing cells in suspension in a stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).[\[18\]](#)
- Compound and Cell Addition:
 - In a white 384-well plate, add the GPR81 agonist at various concentrations.

- Add a fixed concentration of forskolin to all wells except the negative control.
- Add the cell suspension to each well (e.g., 2,000 cells/well).[\[19\]](#)
- Incubation:
 - Incubate the plate at room temperature for 30 minutes.[\[18\]](#)
- cAMP Detection:
 - Prepare the AlphaScreen detection mix containing the anti-cAMP Acceptor beads and the streptavidin-coated Donor beads with the biotinylated cAMP tracer, as per the manufacturer's protocol. The preparation of this mix should be done under subdued light.
[\[18\]](#)
 - Add the detection mix to each well.
- Final Incubation and Plate Reading:
 - Incubate the plate for 1 hour at room temperature in the dark.[\[15\]](#)
 - Read the plate on an AlphaScreen-compatible reader.
- Data Analysis:
 - Generate a cAMP standard curve to convert the AlphaScreen signal to fmol of cAMP.[\[18\]](#)
 - Plot the amount of cAMP against the log of the agonist concentration and determine the IC50 value using a non-linear regression analysis.

Data Presentation

The following tables present illustrative data from a hypothetical experiment measuring the effect of a GPR81 agonist on forskolin-stimulated cAMP production.

Table 1: cAMP Standard Curve Data (HTRF Assay)

cAMP Concentration (nM)	665/620 Ratio (Mean)
0	35000
0.17	32000
0.7	25000
2.8	15000
11.2	8000
44.7	4000
178.6	2000
714.3	1000

Table 2: GPR81 Agonist Dose-Response Data (HTRF Assay)

Agonist Concentration (nM)	cAMP Concentration (nM) (Mean \pm SD)	% Inhibition of Forskolin Response
0 (Forskolin only)	50.2 \pm 3.5	0
0.1	48.5 \pm 4.1	3.4
1	42.1 \pm 3.8	16.1
10	25.6 \pm 2.9	49.0
100	10.3 \pm 1.5	79.5
1000	5.8 \pm 0.9	88.4
10000	5.2 \pm 0.7	89.6
IC50	~10.5 nM	

Table 3: GPR81 Antagonist Data (HTRF Assay) - Inhibition of Agonist Activity

Antagonist Concentration (nM)	cAMP Concentration (nM) with 10 nM Agonist (Mean \pm SD)	% Reversal of Agonist Inhibition
0	25.6 \pm 2.9	0
1	28.9 \pm 3.1	13.5
10	37.4 \pm 3.5	48.2
100	46.8 \pm 4.0	86.5
1000	49.1 \pm 4.2	95.9
IC50	~12.2 nM	

Conclusion

The measurement of cAMP inhibition downstream of GPR81 activation is a fundamental tool for studying the pharmacology and cellular function of this receptor. The HTRF and AlphaScreen assays described in this application note provide robust, sensitive, and high-throughput-compatible methods for quantifying changes in intracellular cAMP levels. By following these detailed protocols and utilizing appropriate data analysis techniques, researchers can effectively characterize the activity of GPR81 agonists and antagonists, facilitating drug discovery efforts and a deeper understanding of GPR81 signaling in health and disease.

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